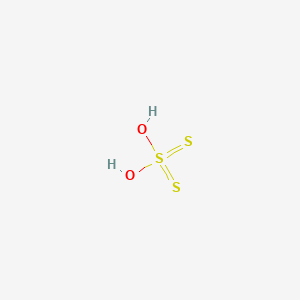

sulfurodithioic O,O-acid

Description

Sulfurodithioic O,O-acid (H₂O₂S₃) is an organosulfur compound characterized by a central sulfur atom bonded to two oxygen atoms and three sulfur atoms, with the structural formula OS(O)(=S)=S . Its IUPAC nomenclature reflects the presence of two oxygen atoms in the acid groups, distinguishing it from S-acid derivatives. The compound has a molecular mass of 129.92169 g/mol and an InChIKey of HOBBGWUQJYXTQU-UHFFFAOYSA-N . Historically, it was deprecated under the identifier MNXM725457 and replaced with MNXM83101 due to updates in chemical classification systems .

Properties

Molecular Formula |

H2O2S3 |

|---|---|

Molecular Weight |

130.2 g/mol |

IUPAC Name |

dihydroxy-bis(sulfanylidene)-λ6-sulfane |

InChI |

InChI=1S/H2O2S3/c1-5(2,3)4/h(H2,1,2,3,4) |

InChI Key |

HOBBGWUQJYXTQU-UHFFFAOYSA-N |

Canonical SMILES |

OS(=S)(=S)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences :

- Stability : Thiocarboxylic acids are thermodynamically disfavored compared to carboxylic acids. Thioesters (derivatives of thiocarboxylic acids) are endergonic in condensation reactions, while dialkyl sulfides (C-S bonded compounds) are exergonic .

- Acidity : The thiol form (S-acid) is more common and stable than the O-acid form . Sulfurodithioic O,O-acid, with its dual oxygen bonding, may exhibit lower acidity compared to S-acid derivatives due to reduced electron-withdrawing effects from sulfur.

Thiocarbonic Acids

Thiocarbonic acids involve sulfur substitutions in carbonic acid (H₂CO₃). Variants include:

Key Differences :

- Reactivity : this compound’s dual oxygen-sulfur bonding may facilitate unique nucleophilic substitution pathways compared to thiocarbonic acids.

Phosphonothioic O,O-Acids

Phosphonothioic O,O-acids, such as Methylphosphonothioic O,O-acid (CH₅O₂PS), replace the central carbon in carboxylic acids with phosphorus. These compounds are used in organophosphate synthesis and exhibit distinct reactivity due to phosphorus’s electronegativity .

Key Differences :

- Bonding : Phosphorus’s larger atomic radius and lower electronegativity compared to sulfur alter bond polarization, affecting acid strength and reaction kinetics.

- Applications: Phosphonothioic acids are precursors in nerve agent synthesis (e.g., Schedule 2B04 compounds), whereas this compound’s applications remain less documented .

Data Tables

Table 1: Structural and Thermodynamic Comparison

| Compound | Formula | Central Atom | Acid Form | Stability | Key Reactivity |

|---|---|---|---|---|---|

| This compound | H₂O₂S₃ | Sulfur | O,O-acid | Moderate | Nucleophilic substitution |

| Carbothioic S-acid | RC(=S)OH | Carbon | S-acid | High | Thioester formation |

| Trithiocarbonic acid | S=C(SH)₂ | Carbon | S,S-acid | Low (unstable) | Hydrophobic interactions |

| Methylphosphonothioic O,O-acid | CH₅O₂PS | Phosphorus | O,O-acid | High | Organophosphate synthesis |

Table 2: Spectral and Physical Properties

| Compound | InChIKey | Molecular Mass (g/mol) | SMILES |

|---|---|---|---|

| This compound | HOBBGWUQJYXTQU-UHFFFAOYSA-N | 129.92169 | OS(O)(=S)=S |

| Carbothioic S-acid | Varies by R-group | Varies | RC(=S)OH |

| Trithiocarbonic acid | Not available | 142.21 | S=C(SH)₂ |

| Methylphosphonothioic O,O-acid | Varies | 128.08 | CP(=O)(O)O |

Q & A

Q. Q1. What are the key experimental parameters for synthesizing sulfurodithioic O,O-acid, and how do reaction conditions influence its purity?

To synthesize this compound, researchers must optimize reaction stoichiometry, temperature (typically 20–50°C), and solvent polarity (e.g., using aprotic solvents like THF). Impurities often arise from incomplete sulfur incorporation or side reactions; monitoring via <sup>31</sup>P NMR (δ ~35–45 ppm) and FT-IR (S=O stretching at 1050–1150 cm⁻¹) is critical . Validate purity using HPLC with UV detection (λ = 210–230 nm) and elemental analysis (targeting <1% deviation in S/P ratios) .

Q. Q2. How can researchers distinguish this compound from its structural analogs (e.g., methylphosphonothioic acid) using spectroscopic methods?

Key differentiation lies in <sup>1</sup>H NMR (proton environments near sulfur) and mass spectrometry (fragmentation patterns). For example, this compound exhibits a doublet of doublets in <sup>31</sup>P NMR due to sulfur-phosphorus coupling, absent in analogs lacking dithioate groups . Pair with X-ray crystallography for unambiguous confirmation of the dithioligand geometry .

Q. Q3. What safety protocols are essential when handling this compound in laboratory settings?

Use fume hoods for synthesis and purification due to volatile sulfur byproducts. Personal protective equipment (PPE) must include acid-resistant gloves (e.g., nitrile) and goggles. Store in inert atmospheres (argon) at ≤4°C to prevent decomposition. Reference SDS guidelines for spill management and waste disposal .

Advanced Research Questions

Q. Q4. How can computational modeling (e.g., DFT) resolve contradictions in the reported reactivity of this compound with nucleophiles?

Discrepancies in nucleophilic substitution pathways (e.g., thiophilicity vs. oxophilicity) arise from solvent effects and transition-state stabilization. Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map energy profiles for competing mechanisms. Validate with kinetic isotope effect (KIE) studies and in-situ Raman spectroscopy .

Q. Q5. What experimental designs are recommended to investigate the acid’s role in catalytic cycles involving sulfur transfer?

Design a stopped-flow kinetics setup to track sulfur transfer rates under varying pH (2–10) and temperature. Use isotopic labeling (<sup>34</sup>S) to trace sulfur mobility. Pair with operando XAFS to monitor coordination changes in the catalyst’s active site .

Q. Q6. How can researchers address conflicting data on the acid’s thermal stability across literature sources?

Conduct thermogravimetric analysis (TGA) with controlled heating rates (5°C/min) under inert and oxidative atmospheres. Compare decomposition products via GC-MS and correlate with computational thermochemistry (e.g., Gibbs free energy of degradation pathways). Document experimental parameters rigorously to identify outliers (e.g., moisture contamination) .

Q. Q7. What methodologies are suitable for studying the environmental fate of this compound degradation products?

Use LC-HRMS to identify hydrolysis byproducts (e.g., sulfate, phosphorothioates). Perform ecotoxicity assays (e.g., Daphnia magna LC50) under OECD guidelines. Model environmental persistence using EPI Suite software, focusing on soil adsorption coefficients (Koc) and biodegradation half-lives .

Methodological Best Practices

Q. Data Validation

Q. Theoretical Frameworks

- Link reactivity studies to Marcus theory (electron transfer) or HSAB principles to explain ligand preferences .

Q. Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.